molecular formula C4H6O4 B146916 Ethylene formate CAS No. 629-15-2

Ethylene formate

Cat. No.: B146916
CAS No.: 629-15-2
M. Wt: 118.09 g/mol
InChI Key: IKCQWKJZLSDDSS-UHFFFAOYSA-N
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Description

Ethylene formate is an organic compound with the chemical formula C3H6O2. It is an ester formed from ethylene glycol and formic acid. This compound is known for its applications in various chemical processes and industries due to its unique properties.

Mechanism of Action

Target of Action

Ethylene formate, also known as 1,2-Diformyloxyethane, is a compound that primarily targets ethylene receptors in higher plants . These receptors play crucial roles in many aspects of plant growth, development, and stress responses .

Mode of Action

The compound interacts with its targets by binding to the ethylene receptors . This binding initiates ethylene signaling, which is involved in various processes of plant growth, development, and stress responses . .

Biochemical Pathways

This compound affects the ethylene signaling pathway, which plays a crucial role in plant growth and development . This pathway is involved in various processes such as seed germination, stem cell division, cell elongation and differentiation, root hair growth, seedling nutation, sex determination, fruit ripening, senescence, and responses to environmental stresses .

Pharmacokinetics

It is known that this compound is a liquid at room temperature and has a density greater than water . It is soluble in water, which suggests that it could be readily absorbed and distributed in biological systems . More research is needed to fully understand the pharmacokinetics of this compound.

Result of Action

The binding of this compound to ethylene receptors initiates various ethylene responses and effects observed in plant growth and development . These include effects on seed germination, stem cell division, cell elongation and differentiation, root hair growth, seedling nutation, sex determination, fruit ripening, senescence, and responses to environmental stresses .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other plant hormones can affect the ethylene signaling pathway . Additionally, the physical environment, such as temperature and pH, could potentially influence the stability and efficacy of this compound .

Biochemical Analysis

Biochemical Properties

Ethylene formate plays a significant role in biochemical reactions. It is involved in the metabolic pathways of microbes via an ethylene-forming enzyme (EFE), which uses α-ketoglutarate and arginine as substrates . This enzyme is a promising biotechnology target because the expression of a single gene is sufficient for ethylene production in the absence of toxic intermediates .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are complex and multifaceted. Ethylene, a product of the ethylene-forming enzyme, plays crucial roles in many aspects of plant growth, development, and stress responses . Once ethylene binds to the receptors, various ethylene responses and effects are observed in seed germination, stem cell division, cell elongation and differentiation, root hair growth, seedling nutation, sex determination, fruit ripening, senescence, abscission, and responses to salt, drought, flooding, cold stresses etc .

Molecular Mechanism

The molecular mechanism of action of this compound is primarily through its role in the production of ethylene. The ethylene-forming enzyme (EFE) catalyzes the conversion of α-ketoglutarate and arginine into ethylene . This process involves complex biochemical reactions and interactions with various biomolecules.

Temporal Effects in Laboratory Settings

Current studies focus on the production of formic acid and ethylene by electrochemical CO2 reduction

Metabolic Pathways

This compound is involved in the metabolic pathways of certain microbes, where it is used by the ethylene-forming enzyme (EFE) to produce ethylene . This process involves the conversion of α-ketoglutarate and arginine into ethylene .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethylene formate can be synthesized through the esterification reaction between ethylene glycol and formic acid. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound involves a semi-continuous process where ethylene glycol and formic acid are continuously fed into a reactor. The reaction is catalyzed by sulfuric acid, and the product is continuously removed to drive the reaction towards completion. This method ensures high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Ethylene formate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to produce formic acid and carbon dioxide.

    Reduction: It can be reduced to ethylene glycol and methanol.

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze back to ethylene glycol and formic acid.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Hydrolysis: Acidic or basic conditions with catalysts like hydrochloric acid or sodium hydroxide are employed.

Major Products Formed:

    Oxidation: Formic acid and carbon dioxide.

    Reduction: Ethylene glycol and methanol.

    Hydrolysis: Ethylene glycol and formic acid.

Scientific Research Applications

Ethylene formate has several applications in scientific research and industry:

Comparison with Similar Compounds

Ethylene formate can be compared with other similar compounds such as:

    Ethyl Formate: Ethyl formate is an ester formed from ethanol and formic acid. It has similar chemical properties but differs in its applications and reactivity.

    Methyl Formate: Methyl formate is an ester formed from methanol and formic acid. It is used as a solvent and in the production of other chemicals.

    Propylene Formate: Propylene formate is an ester formed from propylene glycol and formic acid. It has different physical and chemical properties compared to this compound.

Uniqueness: this compound is unique due to its specific reactivity and applications in various chemical processes. Its ability to undergo multiple types of reactions makes it a versatile compound in both research and industrial applications .

Properties

IUPAC Name

2-formyloxyethyl formate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O4/c5-3-7-1-2-8-4-6/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKCQWKJZLSDDSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COC=O)OC=O
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Molecular Formula

C4H6O4
Record name ETHYLENE GLYCOL DIFORMATE
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DSSTOX Substance ID

DTXSID4060866
Record name 1,2-Ethanediol, 1,2-diformate
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Molecular Weight

118.09 g/mol
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Physical Description

Ethylene glycol diformate appears as a water-white liquid. More dense than water. May be toxic by ingestion. Used in embalming fluids., Liquid
Record name ETHYLENE GLYCOL DIFORMATE
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Flash Point

200 °F (NFPA, 2010)
Record name ETHYLENE GLYCOL DIFORMATE
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CAS No.

629-15-2
Record name ETHYLENE GLYCOL DIFORMATE
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Record name Glycol diformate
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Record name Ethylene formate
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Could ionic liquids like 1-ethyl-3-methylimidazolium 2-cyanopyrolide ([EMIM][2-CNpyr]) play a role in ethylene formate synthesis from CO2 reduction products?

A: The research by [] highlights the role of [EMIM][2-CNpyr] in enhancing CO2 reduction to C1 and C2 products like formate and ethylene. While the study doesn't explore this compound formation, it suggests that modifying the ionic liquid structure might enable C-C coupling, potentially leading to the formation of this compound from the existing products. This presents an intriguing avenue for further research.

Q2: Is there any connection between this compound and polymer degradation?

A: One of the papers [] examines the autoxidation of poly(oxytetramethylene), finding that the process leads to the formation of ethylene and formate groups. This suggests that this compound could potentially be formed as a byproduct during the degradation of specific polymers containing similar structural features. Further investigation is needed to confirm this hypothesis and explore its implications.

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